

"Methyl 4-(cyclopropylamino)-3-nitrobenzoate" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Cat. No.: B1416579

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An In-depth Technical Guide to **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**

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Introduction: Situating a Key Synthetic Intermediate

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized nitrobenzoate derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure incorporates three key functional groups: a methyl ester, a nitro group, and a secondary cyclopropylamine. This unique combination makes it a valuable precursor for creating a variety of heterocyclic compounds and other target molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with mechanistic insights, and an exploration of its synthetic potential for professionals in the field.

Core Chemical and Physical Properties

The fundamental properties of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** determine its handling, storage, and application in synthesis. These core attributes are summarized below.

Property	Value	Source(s)
CAS Number	848819-82-9	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1]
Molecular Weight	236.22 g/mol	[1]
Appearance	Solid (predicted)	
Storage Conditions	Sealed in a dry environment, 2-8°C	[1]
SMILES	O=C(OC)C1=CC=C(NC2CC2) C(--INVALID-LINK--=O)=C1	[1]
InChI Key	Information not available in search results.	

Chemical Structure Diagram

Caption: Chemical structure of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**.

Synthesis Protocol and Mechanistic Rationale

The synthesis of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** is most effectively achieved via a nucleophilic aromatic substitution (S_nAr) reaction. This pathway is highly reliable due to the electronic properties of the starting material. The presence of a strong electron-withdrawing nitro group ortho and para to a leaving group (such as a halogen) significantly activates the aromatic ring for nucleophilic attack.

Recommended Starting Material:

- Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9) or Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6)[\[2\]](#)[\[3\]](#). The fluoro-substituted precursor is often preferred as fluoride is an excellent leaving group in S_nAr reactions.

Key Reagents:

- Cyclopropylamine: The nucleophile that displaces the leaving group.

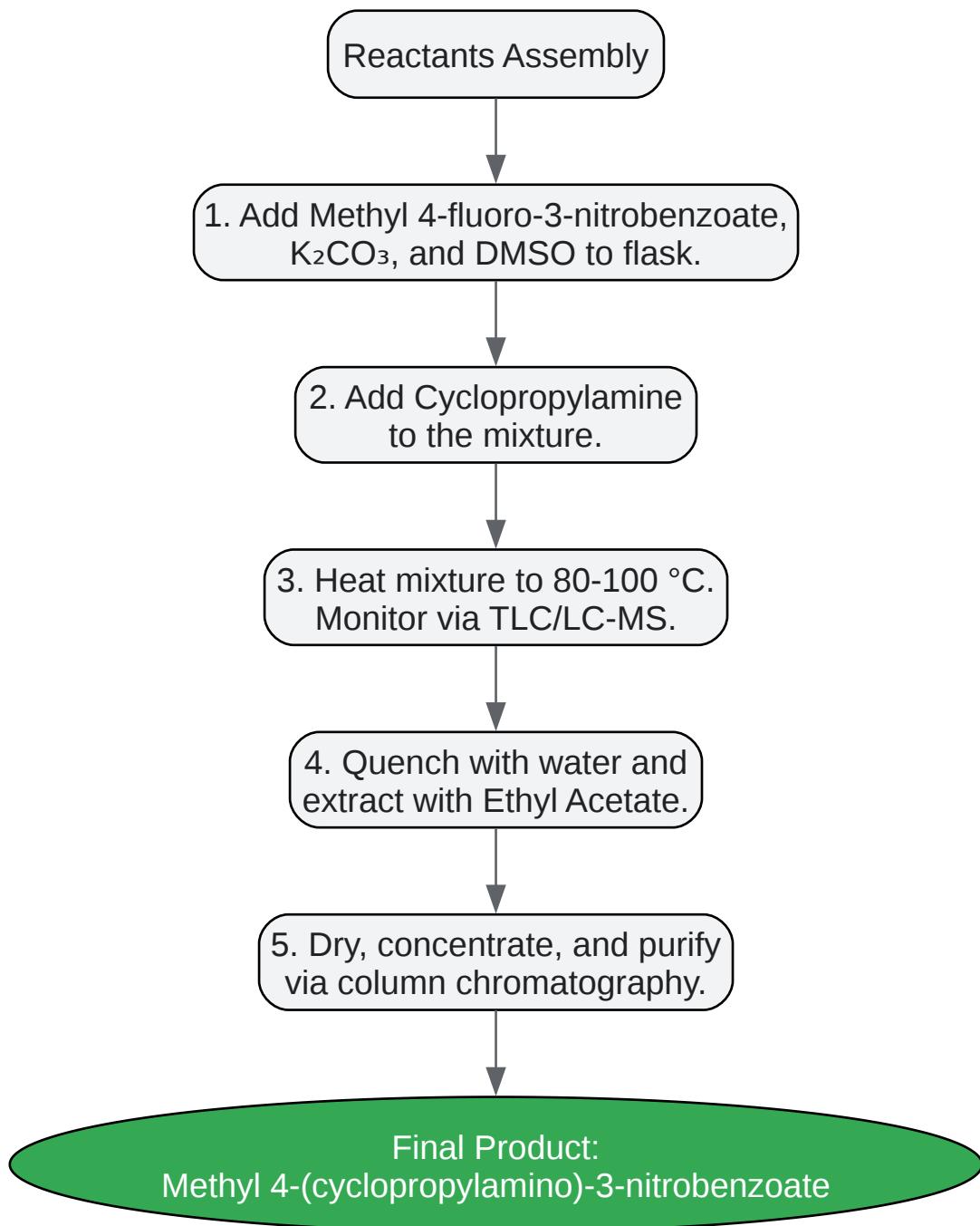
- Base (e.g., K_2CO_3 , DIPEA): A non-nucleophilic base is crucial to neutralize the acid (HF or HCl) generated during the reaction, driving the equilibrium towards the product.
- Solvent (e.g., DMSO, DMF, Acetonitrile): A polar aprotic solvent is ideal as it can solvate the cationic species without interfering with the nucleophile.

Step-by-Step Experimental Protocol:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).
- Addition of Reagents: Add potassium carbonate (K_2CO_3 , 2.0 eq) and the chosen polar aprotic solvent (e.g., DMSO).
- Nucleophile Addition: Add cyclopropylamine (1.2 eq) to the stirred suspension at room temperature.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
 - Extract the aqueous layer two to three times with the organic solvent.
 - Combine the organic layers and wash with brine (saturated $NaCl$ solution) to remove residual water and inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield the pure **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**.

Synthesis Workflow Diagram



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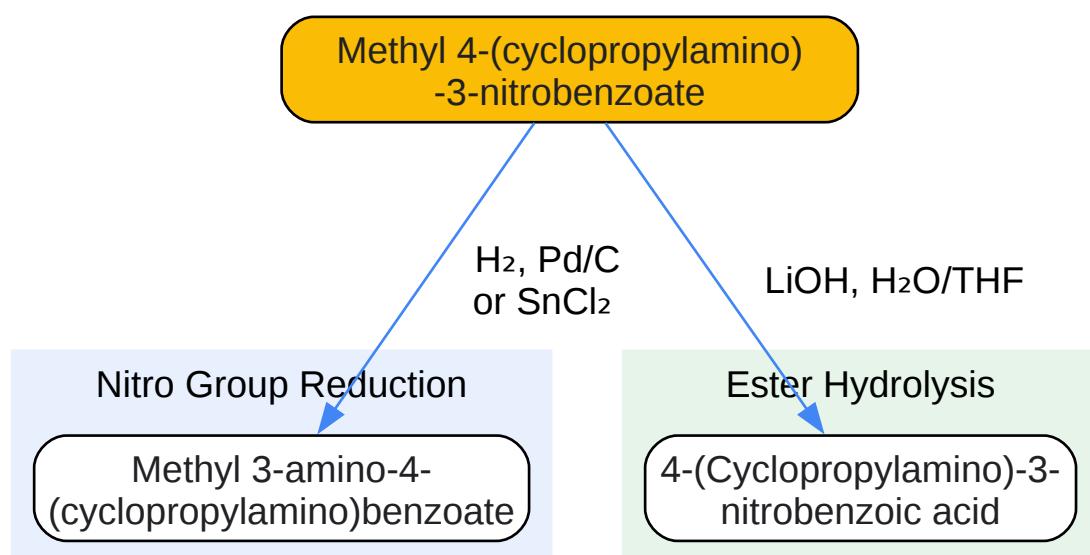
Caption: Experimental workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The utility of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H_2 , Pd/C), or chemical reducing agents like tin(II) chloride ($SnCl_2$) or iron in acidic media. This transformation yields a diamino-benzoate derivative, a common scaffold in medicinal chemistry for building heterocyclic rings like benzimidazoles. The synthesis of intermediates for drugs like Dabigatran utilizes similar diamino structures[4].
- Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., $NaOH$, $LiOH$) conditions. This provides a handle for further modifications, such as amide bond formation, which is a cornerstone of peptide and small molecule synthesis.
- N-H Reactivity: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, or arylation, allowing for further diversification of the molecule's structure.

Key Transformation Pathways



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Caption: Major reactive pathways for synthetic modification.

Spectroscopic Characterization

While a specific, published spectrum for this exact compound is not readily available, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds[5][6][7].

Expected Spectroscopic Data

Technique	Feature	Expected Signal Characteristics
¹ H NMR	Aromatic Protons	Three signals in the aromatic region (~6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield.
Methyl Ester (O-CH ₃)		A singlet at ~3.8-3.9 ppm.
Amine Proton (N-H)		A broad singlet, chemical shift is solvent-dependent.
Cyclopropyl Protons		A set of multiplets in the upfield region (~0.5-1.0 ppm and ~2.5-3.0 ppm for the CH attached to N).
¹³ C NMR	Carbonyl Carbon (C=O)	A signal in the range of 165-170 ppm.
Aromatic Carbons		Six distinct signals in the aromatic region (~110-150 ppm). Carbons attached to the nitro and amino groups will be significantly shifted.
Methyl Ester Carbon		A signal around 52 ppm.
Cyclopropyl Carbons		Signals in the upfield region (~10-35 ppm).
IR Spectroscopy	N-H Stretch	A sharp to medium peak around 3300-3400 cm ⁻¹ .
C=O Stretch (Ester)		A strong, sharp absorption band around 1710-1730 cm ⁻¹ .
NO ₂ Stretch		Two strong absorption bands, one asymmetric (~1520-1550 cm ⁻¹) and one symmetric (~1340-1360 cm ⁻¹).

C-O Stretch (Ester)

A strong absorption band in the 1200-1300 cm⁻¹ region.

Safety, Handling, and Storage

The toxicological properties of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** have not been thoroughly investigated. However, based on data for structurally related nitroaromatic compounds, appropriate precautions are essential.

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8].
- Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Wash hands thoroughly after handling[8][9].
- First Aid Measures:
 - In case of skin contact: Immediately wash off with soap and plenty of water[8].
 - In case of eye contact: Rinse thoroughly with plenty of water and consult a physician[2].
 - If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen[8].
 - If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention[10].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably at 2-8°C as recommended by suppliers[1][8].

Conclusion

Methyl 4-(cyclopropylamino)-3-nitrobenzoate stands out as a high-value intermediate for synthetic chemists. Its well-defined reactivity, centered on the strategic placement of its nitro, amine, and ester functional groups, provides a reliable platform for constructing complex molecules. The straightforward S_nAr synthesis makes it readily accessible, and its potential for conversion into diamino-benzoate derivatives positions it as a key building block in the discovery pipelines for new pharmaceuticals and fine chemicals. Proper understanding of its

properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. ["Methyl 4-(cyclopropylamino)-3-nitrobenzoate" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416579#methyl-4-cyclopropylamino-3-nitrobenzoate-chemical-properties>

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